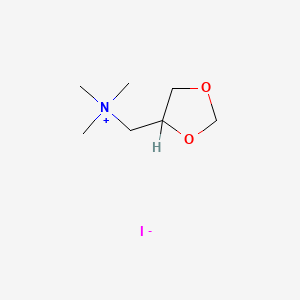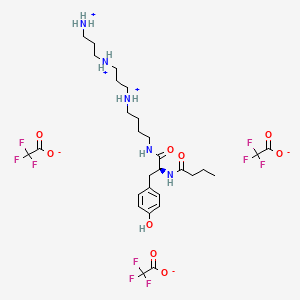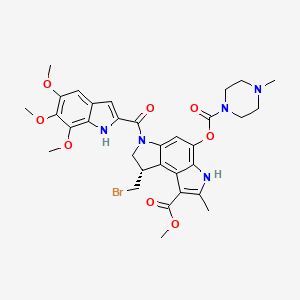
Oxapropanium iodide
Vue d'ensemble
Description
. C'est une substance cristalline qui est librement soluble dans l'eau et qui a diverses applications dans la recherche scientifique et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
L'iodure d'oxapropanium peut être synthétisé en faisant réagir un acétal cyclique d'une α-monohalohydrine du glycérol avec de la diméthylamine. Cet intermédiaire est ensuite traité avec de l'iodure de méthyle pour former le sel d'ammonium quaternaire . Les conditions réactionnelles impliquent généralement :
Température : Températures modérées pour faciliter la réaction.
Solvant : Souvent réalisée en milieu aqueux ou alcoolique.
Méthodes de production industrielle
La production industrielle de l'iodure d'oxapropanium suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Réacteurs discontinus ou continus : Pour assurer une qualité de produit constante.
Étapes de purification : Y compris la cristallisation et la filtration pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
L'iodure d'oxapropanium subit diverses réactions chimiques, notamment :
Réactions de substitution : En raison de la présence de l'ion iodure, qui peut être remplacé par d'autres nucléophiles.
Réactions d'oxydation et de réduction : Bien que moins courantes, celles-ci peuvent se produire dans des conditions spécifiques.
Réactifs et conditions courants
Nucléophiles : Comme les ions hydroxyde ou d'autres halogénures pour les réactions de substitution.
Agents oxydants : Comme le peroxyde d'hydrogène pour les réactions d'oxydation.
Agents réducteurs : Comme le borohydrure de sodium pour les réactions de réduction.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs utilisés. Par exemple :
Réactions de substitution : Peut produire divers sels d'ammonium quaternaires.
Réactions d'oxydation : Peut produire des dérivés oxydés du composé.
Applications de la recherche scientifique
L'iodure d'oxapropanium a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur de transfert de phase.
Biologie : Employé dans des études impliquant des interactions avec les membranes cellulaires en raison de sa structure d'ammonium quaternaire.
Médecine : Recherché pour son utilisation potentielle comme agent cholinergique.
Industrie : Utilisé dans la production de désinfectants et d'antiseptiques.
Mécanisme d'action
Le mécanisme d'action de l'iodure d'oxapropanium implique son interaction avec les membranes cellulaires. En tant que composé d'ammonium quaternaire, il peut perturber la bicouche lipidique, ce qui conduit à une augmentation de la perméabilité et à une lyse cellulaire potentielle. Cette propriété le rend efficace en tant que désinfectant et antiseptique .
Applications De Recherche Scientifique
Oxapropanium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane interactions due to its quaternary ammonium structure.
Medicine: Investigated for its potential use as a cholinergic agent.
Industry: Utilized in the production of disinfectants and antiseptics.
Mécanisme D'action
The mechanism of action of oxapropanium iodide involves its interaction with cell membranes. As a quaternary ammonium compound, it can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and antiseptic .
Comparaison Avec Des Composés Similaires
Composés similaires
Iodure de méthyle (CH₃I) : Un autre composé d'ammonium quaternaire utilisé en synthèse organique.
Iodoforme (CHI₃) : Utilisé comme désinfectant et antiseptique.
Iodure de méthylène (CH₂I₂) : Employé dans la centrifugation en gradient de densité.
Unicité
L'iodure d'oxapropanium est unique en raison de sa structure spécifique, qui combine un cycle dioxolane avec un groupe ammonium quaternaire. Cette structure confère des propriétés chimiques et biologiques distinctes, la rendant polyvalente pour diverses applications .
Propriétés
IUPAC Name |
1,3-dioxolan-4-ylmethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.HI/c1-8(2,3)4-7-5-9-6-10-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWAEQCLIWVOMF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1COCO1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968971 | |
| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-66-2, 21795-55-1, 21795-56-2 | |
| Record name | 1,3-Dioxolane-4-methanaminium, N,N,N-trimethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxapropanium iodide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxapropanium iodide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxapropanium iodide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021795562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3-Dioxolan-4-yl)-N,N,N-trimethylmethanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXAPROPANIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F725G9N2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAPROPANIUM IODIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394VJ1Y9QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXAPROPANIUM IODIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5369EVS45X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)




![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)



